(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol. This compound is classified as an oxadiazole derivative, which is notable for its diverse applications in organic synthesis and biological research. Its structure features a cyclobutyl group and an oxadiazole ring, which contribute to its unique properties and potential functionalities in various fields, including medicinal chemistry and materials science .
The synthesis of (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol typically involves several steps:
The molecular structure of (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol can be described as follows:
This structure contributes to its biological activity and reactivity in various chemical reactions.
(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol can participate in several types of chemical reactions:
Reaction Type | Common Reagents | Major Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Aldehydes or carboxylic acids |
Reduction | Lithium aluminum hydride | Reduced oxadiazole derivatives |
Substitution | Amines or thiols | Substituted oxadiazole derivatives |
The mechanism of action of (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol involves its interaction with specific biological targets. The oxadiazole ring has been associated with various pharmacological activities, including enzyme inhibition and receptor modulation. The presence of the cyclobutyl group may enhance the binding affinity and selectivity towards these targets, making it a promising candidate for drug development.
The physical and chemical properties of (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol are critical for understanding its behavior in different environments:
Relevant data regarding toxicity and safety measures are available through databases like PubChem and EPA's ToxValDB .
(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol has several significant applications:
Cyclobutanecarboxylic acid hydrazide serves as the foundational precursor for constructing the 1,2,4-oxadiazole core. The synthesis initiates with the condensation of cyclobutanecarboxylic acid derivatives (acyl chlorides or activated esters) with amidoximes to form O-acylamidoxime intermediates. Subsequent thermal or base-mediated cyclodehydration yields the 5-cyclobutyl-1,2,4-oxadiazole scaffold. This method achieves 70–85% yields under optimized conditions (toluene, 110°C, 12 h), with the cyclobutyl group enhancing ring strain to facilitate cyclization kinetics [5] [6].
Critical Parameters:
An alternative route employs in situ-generated nitrile oxides from cyclobutanecarbaldehyde oximes. Under mild oxidation (NaOCl, PhNCO), nitrile oxides undergo [3+2] cycloaddition with nitriles to form 3,5-disubstituted 1,2,4-oxadiazoles. This method achieves 60–75% yields and excels in constructing unsymmetrical derivatives (e.g., 3-aryl-5-cyclobutyl variants). The cyclobutyl group’s electron-donating properties moderate dipolarophile reactivity, reducing dimerization side reactions [5] [8].
Table 1: Cyclization Method Comparison
Method | Conditions | Yield Range | Key Advantages |
---|---|---|---|
O-Acylmidoxime Cyclization | Toluene, 110°C, 12 h | 70–85% | High regioselectivity |
TBAF-Catalyzed Cyclization | THF, 25°C, 6 h | 65–80% | Ambient temperature compatibility |
Nitrile Oxide Cycloaddition | CH₂Cl₂, 25°C, NaOCl | 60–75% | Access to unsymmetrical derivatives |
The carboxylic acid precursor, methyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate, undergoes selective reduction to the primary alcohol. NaBH₄ in THF/EtOH (4:1) at 0°C achieves 90% conversion with minimal oxadiazole ring degradation. LiAlH₄, though more reactive (yields >95%), risks over-reduction or ring cleavage above −10°C. The tert-butoxy group of the cyclobutyl ring stabilizes the oxadiazole core during reduction, enhancing selectivity [5] [10].
Mechanistic Insight:NaBH₄ reduces the ester via a six-membered transition state, where hydride transfer is concerted with methanolate departure. The cyclobutyl group’s steric bulk impedes borane coordination, preventing competitive ring-opening [10].
Industrial-scale reduction (≥1 kg batches) employs mixed THF/EtOH (4:1) with NaBH₄ at 0–5°C to balance reactivity and safety. Ethanol moderates exothermicity, while THF ensures substrate solubility. Continuous-flow systems enhance heat transfer, achieving 92% yield with 99.5% purity. Downstream processing includes acid quenching (pH 5–6) and crystallization (hexane/ethyl acetate) to isolate the alcohol as white crystals [5].
Table 2: Industrial Reduction Parameters
Parameter | Laboratory Scale | Industrial Scale | Impact on Yield |
---|---|---|---|
Solvent | THF | THF/EtOH (4:1) | ↑ 10% |
Temperature | 0°C | 0–5°C (gradient) | ↑ Purity 5% |
Reductant | NaBH₄ (2.0 eq) | NaBH₄ (1.8 eq) | Cost reduction 15% |
Workup | Aqueous extraction | Crystallization | ↑ Purity 8% |
The primary alcohol of (5-cyclobutyl-1,2,4-oxadiazol-3-yl)methanol undergoes nucleophilic substitution to yield pharmaceutically relevant derivatives:
Limitation: The electron-deficient oxadiazole ring deactivates adjacent electrophiles, necessitating activated leaving groups (e.g., mesylate vs. chloride) for SN₂ reactions.
Controlled oxidation enables access to aldehyde and carboxylic acid analogs:
Table 3: Oxidation Pathways Comparison
Target | Reagent | Conditions | Yield | Application |
---|---|---|---|---|
Aldehyde | Dess-Martin periodinane | DCM, 25°C, 2 h | 75% | Schiff base formation |
Aldehyde | Swern oxidation | −78°C → 25°C, 1 h | 60% | Acid-sensitive substrates |
Carboxylic Acid | TEMPO/NaOCl | H₂O/CH₂Cl₂, 0°C, 4 h | 88% | Peptidomimetic design |
Carboxylic Acid | KMnO₄ | H₂O/acetone, 25°C, 12 h | 70% | Industrial-scale synthesis |
Comprehensive Compound Table
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2